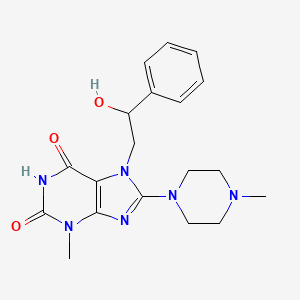

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by three key substituents:

- Position 7: A 2-hydroxy-2-phenylethyl group, providing both hydrogen-bonding capacity (via the hydroxyl) and aromatic interactions (via the phenyl ring).

- Position 3: A methyl group, which may enhance metabolic stability by sterically hindering oxidative degradation.

Purine-dione derivatives are often explored for their interactions with enzymes like phosphodiesterases (PDEs) or kinases, where substituent variations critically influence selectivity and potency .

Properties

IUPAC Name |

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c1-22-8-10-24(11-9-22)18-20-16-15(17(27)21-19(28)23(16)2)25(18)12-14(26)13-6-4-3-5-7-13/h3-7,14,26H,8-12H2,1-2H3,(H,21,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTZBLZSSLJONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 383.4 g/mol . The structure includes a purine core substituted with a hydroxyphenylethyl group and a piperazine moiety, which are crucial for its biological interactions.

The compound's mechanism primarily involves the inhibition of specific kinases, notably those associated with the epidermal growth factor receptor (EGFR) pathway. Inhibition of EGFR is significant in cancer treatment as it plays a critical role in cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HT29 (colon cancer), H460 (lung cancer), and H1975 (non-small cell lung cancer).

- IC50 Values : The compound exhibited notable potency with IC50 values ranging from 5.67 µM to 14.8 nM , indicating strong inhibitory effects on EGFR across different cell types.

Enzyme Inhibition

The compound has been shown to act as a reversible inhibitor of kinases, specifically targeting those involved in tumor growth regulation:

- Kinases Targeted : EGFR and HER2.

- Mechanism : Competitive inhibition leading to reduced phosphorylation activity.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the piperazine and phenyl groups significantly affect biological activity:

- Piperazine Substituents : Variations in the piperazine ring can enhance selectivity and potency against specific kinases.

- Phenyl Group Modifications : Alterations in the substituents on the phenyl ring influence cellular uptake and inhibitory efficacy.

Case Studies

One notable study explored a series of derivatives based on the parent structure, demonstrating that certain substitutions led to improved anticancer activity:

- Derivatives Tested : Various analogs were synthesized with different piperazine and phenyl substitutions.

- Findings : Some derivatives showed enhanced selectivity towards EGFR with lower IC50 values compared to the parent compound, suggesting potential for further development as therapeutic agents.

Comparison with Similar Compounds

Position 7 Modifications

- Target Compound : The 2-hydroxy-2-phenylethyl group balances polarity and aromaticity, favoring interactions with hydrophilic and hydrophobic binding pockets.

- Compound : The benzimidazole-thioethyl group adds sulfur-based reactivity and π-stacking capability, which may improve affinity for metalloenzymes or aromatic receptors .

Position 8 Modifications

- Target Compound : The 4-methylpiperazinyl group enhances solubility via its basic nitrogen atoms, while the methyl group moderates excessive hydrophilicity.

Core Structure Variations

- Pyrimidine-dione Derivatives (): The pyrimidine core lacks the fused imidazole ring of purine-diones, which may limit cross-reactivity with purine-specific targets like PDEs or adenosine receptors .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound is unavailable in the provided evidence, structural analogs suggest:

- Target Compound : Likely targets PDE isoforms or kinases due to the purine-dione core and piperazinyl group, which are common in PDE inhibitors (e.g., theophylline analogs) .

- Compound : The benzimidazole-thioethyl group may confer activity against tyrosine kinases or cytochrome P450 enzymes, as seen in similar sulfur-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.